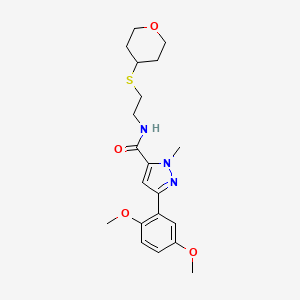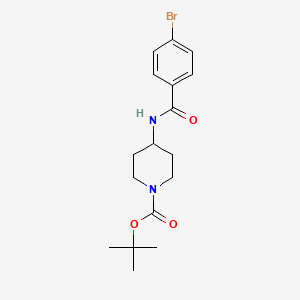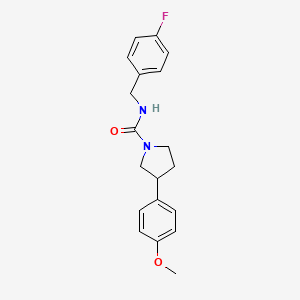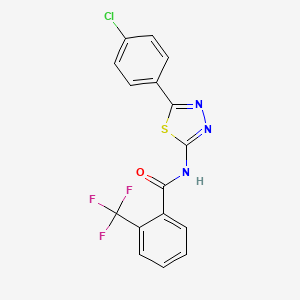
3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine-2,4-dione (TZD) analogues . The TZD moiety is reported to possess extensive biological potential such as antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione analogues involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine-2,4-dione is a five-membered heterocyclic compound. The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
The successful insertion of the thiazolidine-2,4-dione in the molecule of the final compounds was confirmed by the appearance of a supplementary two C=O stretching bands from the thiazolidine-2,4-dione nucleus, between 1748–1760 cm −1, respectively 1678–1695 cm −1 .Scientific Research Applications
Antihyperglycemic Agents
3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione has been explored in the context of diabetes treatment. Research indicates that derivatives of thiazolidinedione, including sulfonylthiazolidinediones, demonstrate potent antihyperglycemic effects. Such compounds have been tested in animal models like the db/db mouse, showing efficacy in lowering glucose and insulin levels. The structural variations in these derivatives significantly affect their potency and selectivity, suggesting a potential for tailored diabetic treatments (Wrobel et al., 1998).
Antimicrobial Activity
Studies also highlight the antimicrobial properties of thiazolidine-2,4-dione derivatives. Compounds in this class have been shown to possess significant antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Moreover, some derivatives exhibit remarkable antifungal activity, making them potential candidates for developing new antimicrobial agents (Prakash et al., 2011).
Anticancer Properties
The application of thiazolidine-2,4-dione derivatives in cancer treatment is another area of research interest. These compounds have been investigated for their potential to inhibit human heart chymase, an enzyme implicated in various physiological processes including cancer. The structure-activity relationship of these compounds suggests their potential role in designing novel cancer therapies (Niwata et al., 1997).
Enzyme Inhibition Studies
There's ongoing research into the ability of thiazolidine-2,4-dione derivatives to inhibit enzymes like butyrylcholinesterase (BChE). These compounds are being studied for their potential in treating neurodegenerative diseases, where enzyme dysregulation plays a key role. Molecular docking studies suggest that certain residues are crucial for the binding and stabilization of these compounds in the enzyme's active site (Khalid et al., 2016).
Cyclin-Dependent Kinase Inhibitors
The derivatives of thiazolidine-2,4-dione are also being researched as inhibitors of cyclin-dependent kinases (CDKs), enzymes important in cell cycle regulation. Such inhibitors have potential therapeutic applications in cancer treatment, where dysregulated cell cycle progression is a hallmark. The synthesis methodologies developed in this research can be applied in medicinal chemistry for the development of novel CDK inhibitors (Griffin et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)11-6-8-15(9-7-11)22(19,20)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSZHNLPXSMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2669490.png)


![6-Fluoro-4-methyl-N-[3-[[(1-oxothiolan-1-ylidene)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2669493.png)
![Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2669495.png)

![3-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2669498.png)



![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2669507.png)
![N-(2-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2669510.png)
